

# Early-stage discovery and development of Viltolarsen

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Early-Stage Discovery and Development of Viltolarsen

### Introduction

Duchenne muscular dystrophy (DMD) is a fatal, X-linked recessive disorder characterized by progressive muscle degeneration and weakness.[1][2] It is caused by mutations in the DMD gene that prevent the production of functional dystrophin, a critical protein for maintaining the structural integrity of muscle fibers.[1][3] One of the most promising therapeutic strategies for DMD is exon skipping, which uses antisense oligonucleotides (ASOs) to modulate the splicing of pre-messenger RNA (pre-mRNA), restore the reading frame, and enable the production of a truncated, yet partially functional, dystrophin protein.[1][4]

Viltolarsen (formerly known as NS-065/NCNP-01) is a phosphorodiamidate morpholino oligomer (PMO), a type of ASO, designed specifically to induce skipping of exon 53 in the DMD gene.[1][5] Developed through a collaboration between Nippon Shinyaku and the National Center of Neurology and Psychiatry (NCNP) in Japan, Viltolarsen targets a subset of DMD patients, estimated to be around 8-10%, whose mutations are amenable to exon 53 skipping. [1][5] This guide provides a detailed technical overview of the preclinical and early clinical stages of Viltolarsen's development, from its initial discovery to the pivotal studies that demonstrated its mechanism of action and clinical potential.

## **Core Mechanism of Action**

## Foundational & Exploratory





The therapeutic principle of **Viltolarsen** is to convert a severe, dystrophin-null DMD phenotype into a milder, Becker muscular dystrophy (BMD)-like phenotype. In BMD, in-frame mutations lead to the production of a shortened but still functional dystrophin protein.[6] **Viltolarsen** achieves this through a targeted molecular intervention in the pre-mRNA splicing process.

- Genetic Basis: In patients with specific deletions, such as the loss of exons 45-52, the remaining exons (exon 44 and exon 53) are spliced together "out-of-frame." This creates a premature stop codon, halting dystrophin protein synthesis.
- ASO Binding: **Viltolarsen** is a 21-nucleotide antisense sequence that is complementary to a specific site on exon 53 of the dystrophin pre-mRNA.[1][7] It binds to this target sequence, masking it from the cellular splicing machinery.[1][8]
- Exon Skipping: By hiding exon 53, the splicing machinery bypasses it, joining exon 52 directly to exon 54.[3][9] This action restores the genetic reading frame.
- Protein Production: The resulting mature mRNA is translated into a truncated but functional dystrophin protein, which can provide partial muscle function and slow the progression of the disease.[3][6]







Click to download full resolution via product page

Caption: Mechanism of Viltolarsen-induced exon 53 skipping.

# **Preclinical Discovery and In Vitro Evaluation**

The development of **Viltolarsen** began with the identification of an optimal ASO sequence to induce efficient and sustained exon 53 skipping.

# Experimental Protocol: ASO Sequence Screening and In Vitro Efficacy

• Sequence Design: A series of phosphorodiamidate morpholino oligomers (PMOs) targeting different regions of exon 53 were designed. This process, known as an "exon walk," aimed to identify the most accessible and effective binding site for blocking the splicing machinery.[10]



- Cell Culture: Human rhabdomyosarcoma (RD) cells and DMD patient-derived fibroblasts (converted into myotubes via MyoD transduction) were cultured under standard conditions.
   [7][10] Patient-derived cells contained mutations amenable to exon 53 skipping (e.g., deletion of exons 45-52).
- ASO Transfection: The PMO candidates, including the sequence for NS-065/NCNP-01
  (Viltolarsen), were introduced into the cultured cells using a delivery agent like Endo-Porter
  or via nucleofection.[10][11] A range of concentrations was tested to determine dosedependency.
- Exon Skipping Analysis (RT-PCR): Three days post-transfection, total RNA was extracted
  from the cells. Reverse transcription-polymerase chain reaction (RT-PCR) was performed
  using primers flanking exon 53 to amplify the dystrophin mRNA. The products were analyzed
  via gel electrophoresis to visualize and quantify the relative amounts of the full-length
  transcript versus the exon 53-skipped transcript.[11]
- Dystrophin Protein Analysis (Western Blot): To confirm that the skipped mRNA was translated into protein, cell lysates were collected. Dystrophin protein levels were measured using Western blotting with a specific anti-dystrophin antibody.[7][10]



Click to download full resolution via product page

**Caption:** Workflow for in vitro evaluation of **Viltolarsen**.

### In Vitro Results



Studies demonstrated that NS-065/NCNP-01 strongly and dose-dependently promoted exon 53 skipping.[10] In DMD patient-derived cells, it restored dystrophin protein expression to detectable levels, with the effect sustained for at least two weeks after transfection.[7][10]

| Parameter                | Cell Type            | Method       | Result                                         | Reference |
|--------------------------|----------------------|--------------|------------------------------------------------|-----------|
| Exon 53<br>Skipping      | DMD Patient<br>Cells | RT-PCR       | >70% efficiency,<br>sustained for 2<br>weeks   | [10]      |
| Dystrophin<br>Expression | DMD Patient<br>Cells | Western Blot | Clear protein<br>band detected at<br>10 µmol/L | [7][10]   |

# **Preclinical In Vivo Evaluation**

Following promising in vitro results, **Viltolarsen** was evaluated in animal models to assess its efficacy and safety. A crucial part of its development was based on preclinical studies in a canine model of DMD, which more closely resembles the human disease course.[1][5]

# **Experimental Protocol: In Vivo Efficacy and Toxicology**

- Animal Models: Studies utilized dystrophin-deficient animal models, such as the DMD dog model, which show progressive muscle wasting and pathology similar to human patients.[1]
   [12] For toxicology, healthy male mice and cynomolgus monkeys were used.[13]
- Drug Administration: **Viltolarsen** was administered systemically, typically via intravenous (IV) or subcutaneous (SC) injection, on a weekly basis.[13] Dose-ranging studies were conducted to determine therapeutic and toxic levels.
- Efficacy Assessment: In DMD models, muscle biopsies were taken to assess dystrophin protein restoration via Western blot and immunofluorescence. Muscle function was also evaluated.[1]
- Safety and Toxicology Assessment: Comprehensive toxicology studies were performed in mice (26 weeks) and monkeys (39 weeks).[13] Assessments included clinical observations, body weight, food consumption, clinical pathology (blood and urine analysis), and



histopathological examination of tissues.[13] Kidney function was a key focus, with monitoring of blood urea nitrogen (BUN) and creatinine.[13]

#### In Vivo Results

Preclinical studies demonstrated that systemic administration of PMOs could restore dystrophin expression and improve muscle function in the DMD dog model.[12][14] Toxicology studies established a safety profile for clinical trials. While renal toxicity was observed in animals at high doses, the No Observed Adverse Effect Level (NOAEL) was determined to be 60 mg/kg/week in a 26-week mouse study, providing a safe margin for human dosing.[13]

# **Early-Stage Clinical Development**

The successful preclinical program paved the way for a series of clinical trials in Japan and North America to evaluate **Viltolarsen**'s safety, pharmacokinetics, and efficacy in boys with DMD.[1][5]

### Phase I and I/II Studies

The initial trials were designed to assess safety and determine the optimal dose. A Phase I study in Japan (NCT02081625) evaluated doses of 1.25, 5, and 20 mg/kg, demonstrating a dose-dependent increase in exon 53 skipping.[1] A subsequent Phase I/II study in Japan explored higher doses of 40 mg/kg and 80 mg/kg.[1]

| Parameter            | Phase I/II Study (Japan)                                        | Reference |
|----------------------|-----------------------------------------------------------------|-----------|
| Dose Groups          | 40 mg/kg/week; 80<br>mg/kg/week                                 | [1]       |
| Participants         | 16 boys with DMD                                                | [1]       |
| Primary Outcome      | Dystrophin Expression                                           | [1]       |
| Exon Skipping (Avg.) | 21.8% (40 mg/kg cohort);<br>42.4% (80 mg/kg cohort)             | [1]       |
| Key Finding          | Dose-dependent and time-<br>dependent increase in<br>dystrophin | [1]       |



# **Phase II Study (North America)**

A pivotal Phase II trial (NCT02740972) was conducted in North America to confirm the dose and efficacy of **Viltolarsen**.[15] This study provided the primary evidence for its accelerated approval.

# Experimental Protocol: Clinical Dystrophin Quantification

- Study Design: A two-period, randomized, placebo-controlled, dose-finding study was conducted in 16 boys (ages 4 to <10 years) with DMD amenable to exon 53 skipping.[15][16] Participants were randomized to receive weekly IV infusions of Viltolarsen (40 mg/kg or 80 mg/kg) or a placebo for the first 4 weeks, followed by all patients receiving active treatment for the next 20 weeks.[15]</li>
- Muscle Biopsy: A baseline muscle biopsy was taken from the biceps brachii muscle before treatment. A second biopsy was taken after 25 weeks of treatment to assess changes in dystrophin levels.
- Dystrophin Quantification (Western Blot): Dystrophin protein levels in muscle tissue were quantified using a validated Western blot assay. The results were expressed as a percentage of the dystrophin level found in normal, healthy muscle.
- Efficacy and Safety Monitoring: The primary endpoint was the change in dystrophin protein from baseline.[15] Secondary endpoints included motor function assessments (e.g., Time to Stand, 6-Minute Walk Test).[17] Safety was monitored through adverse event reporting and regular clinical laboratory tests, including renal function monitoring.[18]





Click to download full resolution via product page

**Caption:** Workflow of the pivotal Phase II clinical trial for **Viltolarsen**.

## **Phase II and Pharmacokinetic Results**

The Phase II study was highly successful. All 16 participants showed an increase in dystrophin protein levels.[16] The treatment was generally well-tolerated, with the most common adverse



events being mild to moderate upper respiratory tract infections, injection site reactions, and cough.[19] Importantly, no kidney toxicity was observed in the clinical trials.[1][19]

| Parameter                     | Phase II Study<br>(NCT02740972)                                               | Reference |
|-------------------------------|-------------------------------------------------------------------------------|-----------|
| Participants                  | 16 boys (ages 4 to <10)                                                       | [16]      |
| Dose Group                    | 80 mg/kg/week                                                                 | [15][16]  |
| Baseline Dystrophin           | 0.6% of normal (average)                                                      | [15][16]  |
| Post-Treatment Dystrophin     | 5.9% of normal (average) at<br>Week 25                                        | [15][16]  |
| Dystrophin Responders         | 100% of participants                                                          | [1][16]   |
| Motor Function                | Significant improvements in timed function tests vs. natural history controls | [17][20]  |
|                               |                                                                               |           |
| Pharmacokinetic Parameter     | Value (at 80 mg/kg dose)                                                      | Reference |
| Time to Peak (Tmax)           | ~1 hour (end of infusion)                                                     | [6][21]   |
| Elimination Half-Life         | ~2.5 hours                                                                    | [6][21]   |
| Volume of Distribution (Vdss) | 300 mL/kg                                                                     | [6][21]   |
| Plasma Protein Binding        | 39-40%                                                                        | [6][22]   |
| Metabolism                    | Metabolically stable, no metabolites detected                                 | [21][22]  |
| Excretion                     | Primarily as unchanged drug in urine (~92% in 24h)                            | [6][21]   |

# Conclusion

The early-stage discovery and development of **Viltolarsen** represent a targeted, science-driven approach to treating Duchenne muscular dystrophy. Beginning with meticulous in vitro



screening to identify the optimal ASO sequence, the program progressed through rigorous preclinical testing in relevant animal models that established a strong biological rationale and a favorable safety profile. The subsequent early-phase clinical trials successfully translated these preclinical findings, demonstrating that **Viltolarsen** was well-tolerated and, crucially, could consistently and significantly increase the production of dystrophin protein in boys with DMD. The robust data from the Phase II study, showing a mean dystrophin level of nearly 6% of normal, provided the foundation for **Viltolarsen**'s accelerated regulatory approvals in Japan and the United States, establishing it as an important therapy for patients with mutations amenable to exon 53 skipping.[1][23]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Pharmacological Profile of Viltolarsen for the Treatment of Duchenne Muscular Dystrophy: A Japanese Experience PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Profile of Viltolarsen for the Treatment of Duchenne Muscular Dystrophy:
   A Japanese Experience PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Viltolarsen? [synapse.patsnap.com]
- 4. Viltolarsen for the treatment of Duchenne muscular dystrophy PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Viltolarsen: From Preclinical Studies to FDA Approval PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. drugs.com [drugs.com]
- 9. researchgate.net [researchgate.net]
- 10. NS-065/NCNP-01: An Antisense Oligonucleotide for Potential Treatment of Exon 53 Skipping in Duchenne Muscular Dystrophy PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]



- 12. Development of exon 53 skipping drug, viltolarsen, to Duchenne muscular dystrophy [jstage.jst.go.jp]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. dovepress.com [dovepress.com]
- 15. VILTEPSO (viltolarsen) for the Treatment of Duchenne Muscular Dystrophy [clinicaltrialsarena.com]
- 16. NS Pharma Announces Publication of Clinical Trial Data for Viltolarsen in DMD Patients in JAMA Neurology [prnewswire.com]
- 17. NS Pharma Announces Positive Results from Phase 2 Study of Viltolarsen in DMD -Quest | Muscular Dystrophy Association [mdaquest.org]
- 18. clinicaltrials.eu [clinicaltrials.eu]
- 19. parentprojectmd.org [parentprojectmd.org]
- 20. orb.binghamton.edu [orb.binghamton.edu]
- 21. publications.aap.org [publications.aap.org]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. Viltolarsen: a treatment option for Duchenne muscular dystrophy patients who are amenable to exon 53 skipping therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Early-stage discovery and development of Viltolarsen]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10822431#early-stage-discovery-and-development-of-viltolarsen]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com